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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248

An In-depth Technical Guide to the Discovery and Development of the SAC Inhibitor TDI-10229

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a crucial enzyme that synthesizes
the second messenger cyclic AMP (cCAMP) from ATP.[1] Unlike the more extensively studied G
protein-regulated transmembrane adenylyl cyclases (tmACs), sAC is distributed throughout the
cytoplasm and within cellular organelles.[1] Its activity is uniquely regulated by bicarbonate
(HCOs™) and calcium (Ca2*) ions, positioning it as a key intracellular sensor of COz,
bicarbonate, and pH.[1][2] The distinct localization and regulation of SAC implicate it in a variety
of physiological processes, making it a compelling therapeutic target for several indications,
including non-hormonal male contraception.[3][4][5]

The Imperative for a Novel sAC Inhibitor

Early exploration of SAC pharmacology was hampered by the limitations of first-generation
inhibitors. Compounds like KH7, for instance, were plagued by general cell toxicity and
potential off-target effects on ATP/cCAMP levels, confounding their utility as specific molecular
probes.[6][3] Another early inhibitor, LRE1, binds to the bicarbonate binding site of SAC but
suffers from weak potency and poor pharmacokinetic properties, rendering it unsuitable for
thorough investigation of SAC-driven pharmacology in cellular or animal models.[6][3][5] This
created a clear need for the development of potent, selective, and orally bioavailable SAC
inhibitors to enable rigorous in vivo studies.
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Discovery and Optimization of TDI-10229

The development of TDI-10229 was achieved through a structure-based drug design strategy,
building upon the scaffold of the earlier inhibitor, LRE1.[3][5] Researchers utilized the crystal
structure of LRE1 bound to sAC to inform a scaffold-hop from a 4-aminopyrimidine core to a 4-
pyrazolylpyrimidine.[5] A key optimization involved replacing a metabolically labile thiophene
group in the precursor compounds with a phenyl ring, which contributed to the improved
potency of TDI-10229.[5] This strategic design process, aided by X-ray crystallography and
computational tools, culminated in the identification of TDI-10229, a compound with nanomolar
inhibition of SAC in both biochemical and cellular assays.[3][4]

Data Presentation

Biochemical ICso

Compound Cellular ICso (nM) Cell Line

(nM)
TDI-10229 160 - 195 92 - 102 Human 4-4 cells
TDI-11861 3 7 Human 4-4 cells

Data sourced from multiple references.[4][7][8][9]

Parameter Value
PAMPA Permeability (nm/s) 274
HPLC LogD (pH 7.4) 2.9
Kinetic Solubility (ug/mL) 1.3
Cytotoxicity (LM) >20

Data sourced from reference][3].

Table 3: Mouse Pharmacokinetic Parameters of TDI-
10229 (5 mg/kg, p.o.)
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Parameter Value
Crmax (UM) 15.5
AUC (ug-h/mL) 94
Mean Residence Time (MRT) (hours) 3.95
Bioavailability (%) 59

Data sourced from references|3][7].

Table 4: Binding Kinetics of TDI-10229 to sAC (SPR

Data)
Parameter Value
K D (nM) 175.6 + 23.7
k on (1/ms) 2.3x10°
k off (1/s) 55.8 x 103
Residence Time (seconds) 25

Data sourced from references[4][9].

Experimental Protocols

In Vitro sSAC Biochemical Assay: The potency of TDI-10229 was determined using an in vitro
adenylyl cyclase activity assay with purified human sAC protein.[10][11] The assay measures
the conversion of [a-32P]ATP to [32P]cAMP in the presence of the inhibitor. The reaction mixture
typically contains purified sAC, ATP, Mg?*, Ca2*, and HCOs~ to stimulate enzyme activity.[9]
The amount of [32P]cAMP produced is quantified, and concentration-response curves are
generated to calculate the ICso value.[9][10]

Cellular sAC Assay: Cellular activity was assessed using sAC-overexpressing rat 4-4 cells.[3]
[8] Cells were treated with the inhibitor, and sAC-dependent cAMP accumulation was
measured, often in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent
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CAMP degradation.[9] The resulting cAMP levels are quantified, and I1Cso values are
determined from concentration-response curves.[3][9]

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay
used to predict passive membrane permeability. A filter plate is coated with a lipid-infused
artificial membrane, separating a donor compartment (containing the compound) from an
acceptor compartment. The amount of compound that crosses the membrane over a specific
time is quantified to determine the permeability rate.[3]

Mouse Pharmacokinetic Studies: To determine the pharmacokinetic profile, TDI-10229 was
administered orally to mice.[3][7] Blood samples were collected at various time points, and the
concentration of the compound in the plasma was measured, typically using liquid
chromatography-mass spectrometry (LC-MS). These data were used to calculate key
parameters such as maximum concentration (Cmax), area under the curve (AUC), mean
residence time (MRT), and oral bioavailability.[7]

Surface Plasmon Resonance (SPR): SPR was used to measure the binding kinetics
(association and dissociation rates) of TDI-10229 to purified, immobilized sAC protein.[4][11]
The assay monitors changes in the refractive index at the surface of a sensor chip as the
inhibitor binds to and dissociates from the target protein. This allows for the determination of
the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium
dissociation constant (K D).[4][9]

Visualizations
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Caption: The sAC signaling pathway and its inhibition by TDI-10229.
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Caption: Workflow for the discovery and development of TDI-10229.
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Caption: TDI-10229 competitively inhibits SAC at the bicarbonate binding site.

Conclusion

The discovery and development of TDI-10229 represent a significant advancement in the study
of soluble adenylyl cyclase. Through a rational, structure-based design approach, researchers
successfully engineered a potent, selective, and orally bioavailable inhibitor that overcomes the
critical deficiencies of earlier tool compounds.[3][5] TDI-10229 displays nanomolar inhibition in
both biochemical and cellular assays and possesses a favorable pharmacokinetic profile for in
vivo applications.[6][3][12] While subsequent research has focused on developing analogs with
even longer residence times for specific applications like male contraception, TDI-10229
remains a vital chemical probe for interrogating sAC function in various physiological and
disease models.[4][5][8] Its development has paved the way for a deeper understanding of SAC
biology and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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